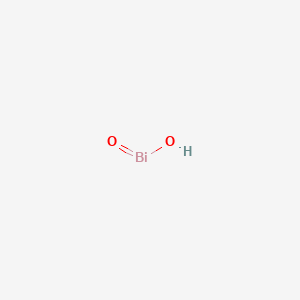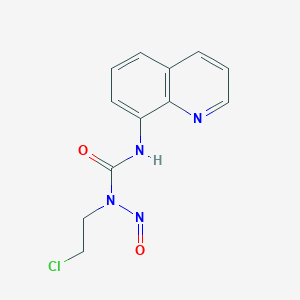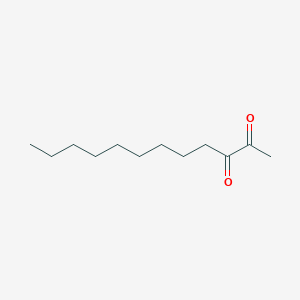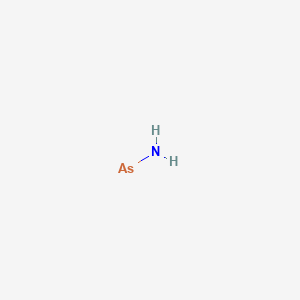
Copper;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;platinum is a bimetallic compound consisting of copper and platinum. Both metals are transition elements known for their unique properties. Copper is renowned for its excellent electrical and thermal conductivity, while platinum is highly valued for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with enhanced properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper;platinum can be synthesized using several methods. One common approach is the one-pot aqueous method, where platinum and copper are reduced and grown directly on the surface of graphene oxide. This method maximizes the interaction between the metals and the graphene oxide, enhancing the catalytic activity of the resulting compound . Another method involves the use of electrostatic spinning and staged heat treatment to prepare this compound alloy catalysts on porous carbon nanofibers .
Industrial Production Methods: In industrial settings, this compound alloys are often produced through electroplating and chemical vapor deposition techniques. These methods allow for precise control over the composition and structure of the alloy, ensuring consistent quality and performance.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, copper in the alloy can undergo redox reactions, where it is oxidized to copper(II) ions and reduced back to metallic copper . Platinum, on the other hand, is known for its catalytic properties, facilitating reactions such as the oxidation of ammonia .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of ammonia using this compound catalysts can produce nitrogen and water as the primary products .
Wissenschaftliche Forschungsanwendungen
Copper;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, this compound compounds are being explored for their potential anticancer properties, as they can induce tumor cell death through mechanisms such as apoptosis and reactive oxygen species generation . In industry, this compound alloys are used in the production of sensors and electronic devices due to their excellent electrical conductivity and catalytic properties .
Wirkmechanismus
The mechanism by which copper;platinum exerts its effects involves several molecular targets and pathways. In catalytic reactions, platinum acts as the primary catalyst, facilitating the transfer of electrons and promoting the formation of reaction intermediates. Copper, on the other hand, can enhance the catalytic activity of platinum by providing additional active sites and stabilizing the reaction intermediates . In biological systems, this compound compounds can interact with cellular components such as DNA and proteins, leading to the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Copper;platinum is unique compared to other similar compounds due to its combination of copper and platinum, which provides a synergistic effect in catalytic and biological applications. Similar compounds include platinum-based drugs such as cisplatin, carboplatin, and oxaliplatin, which are widely used in cancer therapy . Copper-based compounds, such as copper nanoparticles, are also used in various applications, including antimicrobial and anticancer treatments . this compound stands out due to its enhanced catalytic properties and potential for use in a broader range of applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique combination of copper and platinum provides enhanced properties, making it a valuable material for research and practical applications. As research continues, the full potential of this compound in areas such as catalysis, medicine, and electronics will likely be further realized.
Eigenschaften
CAS-Nummer |
12273-05-1 |
|---|---|
Molekularformel |
CuPt7 |
Molekulargewicht |
1429.1 g/mol |
IUPAC-Name |
copper;platinum |
InChI |
InChI=1S/Cu.7Pt |
InChI-Schlüssel |
VTGRVOZGRXPSMS-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




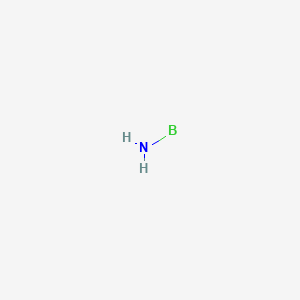
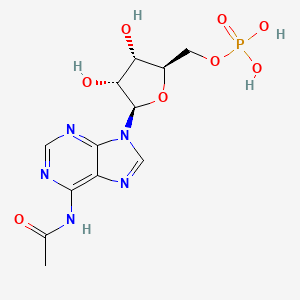
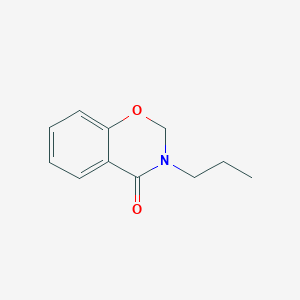
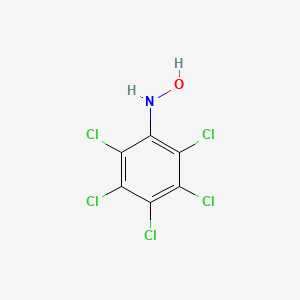
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
